molecular formula C9H13NO3 B14632619 (2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one CAS No. 52986-39-7

(2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one

Cat. No.: B14632619
CAS No.: 52986-39-7
M. Wt: 183.20 g/mol
InChI Key: LXJPVOSSADUOMI-YUMQZZPRSA-N
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Description

(2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one is a chiral compound with a unique structure that includes a nitromethyl group and a prop-2-en-1-yl group attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone, nitromethane, and allyl bromide.

    Formation of Intermediate: The first step involves the alkylation of cyclopentanone with allyl bromide in the presence of a base such as potassium carbonate to form 2-(prop-2-en-1-yl)cyclopentanone.

    Nitration: The next step is the nitration of 2-(prop-2-en-1-yl)cyclopentanone with nitromethane in the presence of a base such as sodium ethoxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form a nitro group.

    Reduction: The nitromethyl group can be reduced to form an amine group.

    Substitution: The allyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of (2S,3R)-3-(Nitro)-2-(prop-2-en-1-yl)cyclopentan-1-one.

    Reduction: Formation of (2S,3R)-3-(Aminomethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: (2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

Medicine

    Drug Development:

Industry

  • Materials Science

Properties

CAS No.

52986-39-7

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(2S,3R)-3-(nitromethyl)-2-prop-2-enylcyclopentan-1-one

InChI

InChI=1S/C9H13NO3/c1-2-3-8-7(6-10(12)13)4-5-9(8)11/h2,7-8H,1,3-6H2/t7-,8-/m0/s1

InChI Key

LXJPVOSSADUOMI-YUMQZZPRSA-N

Isomeric SMILES

C=CC[C@H]1[C@@H](CCC1=O)C[N+](=O)[O-]

Canonical SMILES

C=CCC1C(CCC1=O)C[N+](=O)[O-]

Origin of Product

United States

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